Etienic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Etienic acid typically involves the oxidation of androst-4-ene-3,17-dione. The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium . The reaction is carried out under controlled temperature and pH to ensure the selective oxidation of the 17-position to form the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions and high yield. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

Reduction: It can be reduced to form 17beta-hydroxy derivatives.

Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: More oxidized steroids.

Reduction: 17beta-hydroxy derivatives.

Substitution: Esters or amides of Etienic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: Etienic acid is used as an intermediate in the synthesis of various steroids, including finasteride and epristeride, which are used in the treatment of benign prostatic hyperplasia .

Biology: The compound is studied for its interactions with androgen receptors and its potential effects on cellular processes .

Medicine: It serves as a precursor in the synthesis of drugs used for hormonal therapy and the treatment of prostate conditions .

Industry: In the pharmaceutical industry, it is used in the large-scale production of steroid-based medications .

Wirkmechanismus

Etienic acid exerts its effects by interacting with androgen receptors. It binds to these receptors, influencing the transcription of genes involved in the regulation of various physiological processes. The compound’s carboxylic acid group plays a crucial role in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

- Androst-4-ene-17-carboxylic acid

- 3-Oxo-4-androstene-17beta-carboxylic acid

- 3-Keto-4-etiocholenic acid

Uniqueness: Etienic acid is unique due to its specific structure, which allows it to be a versatile intermediate in the synthesis of various biologically active steroids. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

Etienic acid, known scientifically as (3β,17β)-3-hydroxyandrost-5-ene-17-carboxylic acid, is a steroidal compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Structure and Properties

This compound has the molecular formula C20H30O3 and features a hydroxyl group at the third position and a carboxylic acid group at the seventeenth position. This unique structure contributes to its biological functions and interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with steroid receptors, which modulate gene expression. The hydroxyl and carboxylic acid groups enhance its binding affinity to these receptors, influencing various metabolic pathways related to steroid biosynthesis. Studies indicate that this compound can inhibit specific enzymatic activities involved in steroid metabolism, thereby affecting hormone levels and physiological responses .

Biological Activities

This compound exhibits several notable biological activities:

- Inhibition of Enzymatic Activity : Research has shown that this compound can significantly inhibit Δ4-5α-hydrogenase activity in hepatic microsomes, which is crucial in steroid metabolism .

- Steroid Metabolism : It plays a role in understanding the metabolic pathways of steroids, contributing to the development of therapeutic agents targeting hormonal imbalances .

- Potential Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess antitumor properties, although further research is required to substantiate these findings .

1. Inhibition Studies

In a study examining the effects of this compound on steroidogenic enzymes, it was found that this compound inhibited the activity of key enzymes involved in testosterone synthesis. This inhibition could have implications for conditions related to androgen excess .

2. Synthesis and Applications

This compound has been utilized as a precursor in the synthesis of various steroid derivatives. For instance, its application in creating linear steroid oligoesters has been explored due to their potential biological activity . The synthesis involves mixed anhydride esterification techniques that yield compounds with enhanced biological properties.

3. Comparative Analysis

A comparative study between this compound and other steroidal compounds showed that while it shares structural similarities with compounds like androst-4-ene-17-carboxylic acid, its unique functional groups confer distinct biological activities that warrant further investigation .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

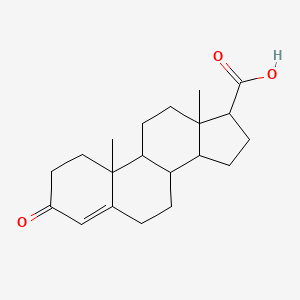

10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACAXHKQZCEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859318 | |

| Record name | 3-Oxoandrost-4-ene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-97-6 | |

| Record name | NSC226121 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.